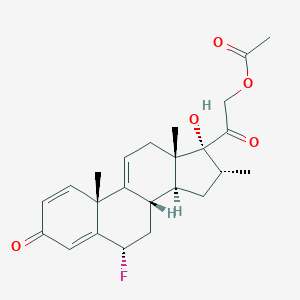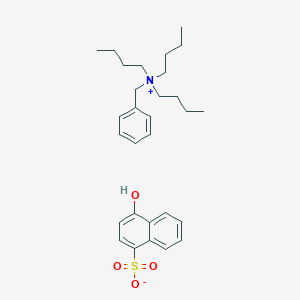
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBNH, and it is a highly soluble and stable compound that is used in many research studies. In
Applications De Recherche Scientifique
TBNH has several scientific research applications, including its use as a pH indicator, a surfactant, and a fluorescent probe. TBNH is commonly used as a pH indicator due to its ability to change color in response to changes in pH. This property makes it useful in many biological and chemical assays. TBNH is also used as a surfactant in many applications, such as emulsification, foaming, and detergency. Finally, TBNH is a fluorescent probe that is used to detect various biological molecules, including proteins, nucleic acids, and lipids.
Mécanisme D'action
The mechanism of action of TBNH is not well understood. However, it is believed that TBNH interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. These interactions lead to changes in the conformation and activity of the biological molecules, which can be detected using various assays.
Effets Biochimiques Et Physiologiques
TBNH has several biochemical and physiological effects. For example, TBNH can alter the conformation and activity of proteins, leading to changes in enzyme activity and protein-protein interactions. TBNH can also interact with nucleic acids, leading to changes in DNA and RNA structure and function. Finally, TBNH can interact with lipids, leading to changes in membrane structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBNH is its high solubility and stability in water. This property makes it useful in many biological and chemical assays. Additionally, TBNH is relatively easy to synthesize in a laboratory setting. However, one limitation of TBNH is its potential toxicity. TBNH has not been extensively studied for its toxicity, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research on TBNH. One area of research could focus on the development of new assays and techniques for detecting biological molecules using TBNH as a fluorescent probe. Another area of research could focus on the potential therapeutic applications of TBNH in the treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for TBNH that are more efficient and environmentally friendly.
Conclusion:
In conclusion, TBNH is a highly soluble and stable compound that has many scientific research applications. Its ability to act as a pH indicator, surfactant, and fluorescent probe makes it useful in many biological and chemical assays. However, caution should be taken when handling this compound due to its potential toxicity. Future research on TBNH could lead to the development of new assays and techniques for detecting biological molecules, as well as potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of TBNH involves the reaction between benzenemethanaminium and 4-hydroxy-1-naphthalenesulfonic acid in an aqueous solution. This reaction leads to the formation of a salt that is highly soluble in water. The synthesis method of TBNH is relatively straightforward, and the compound can be easily synthesized in a laboratory setting.
Propriétés
Numéro CAS |
102561-46-6 |
|---|---|
Nom du produit |
Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) |
Formule moléculaire |
C29H41NO4S |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1 |
Clé InChI |
XVJXBJTXFXPQAN-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
Autres numéros CAS |
102561-46-6 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
TBAHNS compound tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



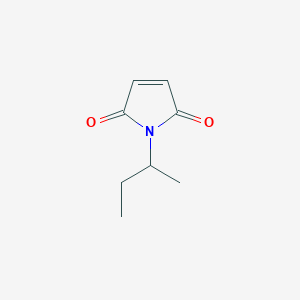
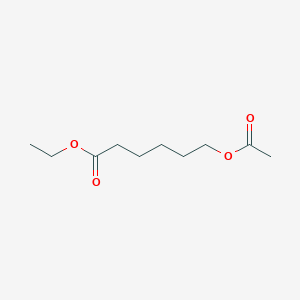
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
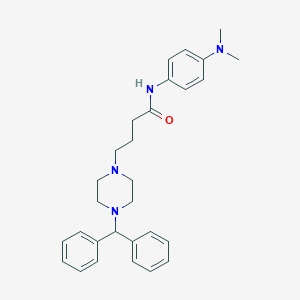
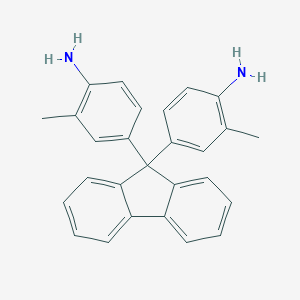

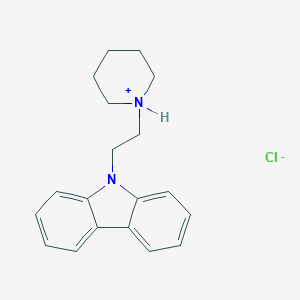

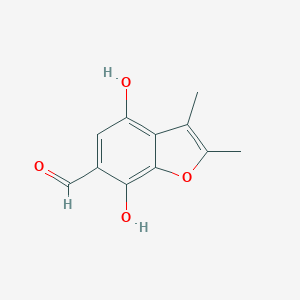

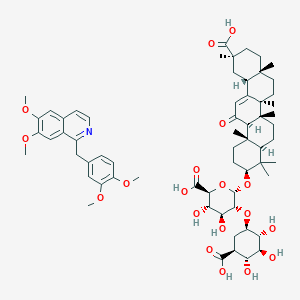
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)

